Phenyl-d5-7-hydroxywarfarin
Overview
Description
Phenyl-d5-7-hydroxywarfarin is a labeled metabolite of warfarin . It has the empirical formula C19H11D5O5, and a molecular weight of 329.36 .
Molecular Structure Analysis
The molecular structure of Phenyl-d5-7-hydroxywarfarin is represented by the SMILES string: [2H]c1c([2H])c([2H])c(c([2H])c1[2H])C(CC©=O)C2=C(O)c3ccc(O)cc3OC2=O .Chemical Reactions Analysis
While specific chemical reactions involving Phenyl-d5-7-hydroxywarfarin are not available, it’s known that warfarin and its metabolites undergo various metabolic reactions in the body. These reactions are primarily catalyzed by cytochrome P450 enzymes .Physical And Chemical Properties Analysis
Phenyl-d5-7-hydroxywarfarin is a solid substance with a white color. It has a melting point of 201-203 °C. The compound should be stored at a temperature of 2-8°C .Scientific Research Applications
“Phenyl-d5-7-hydroxywarfarin” is a labeled metabolite of warfarin . It’s used as an internal standard . Warfarin is a widely used anticoagulant in medical practice, and its metabolites are often studied to understand its metabolism and action .
The specific scientific field where this compound is used is biochemistry and pharmacology . Researchers use it to study the metabolic pathways of warfarin and the factors affecting its anticoagulant effect .
The application involves using this compound as a reference in analytical methods such as mass spectrometry or chromatography to quantify the amount of 7-hydroxywarfarin in biological samples . This helps in understanding how warfarin is metabolized in the body .
The experimental procedures would involve preparing biological samples, adding a known amount of “Phenyl-d5-7-hydroxywarfarin” as an internal standard, and then performing the analytical method to quantify the amount of 7-hydroxywarfarin .
The outcomes of such studies can provide valuable information on how warfarin is metabolized, which can help in optimizing its therapeutic use .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4,7-dihydroxy-3-[3-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)butyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/i2D,3D,4D,5D,6D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKFYEJMLNMTTJA-VIQYUKPQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(CC(=O)C)C2=C(C3=C(C=C(C=C3)O)OC2=O)O)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746669 | |
Record name | 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-d5-7-hydroxywarfarin | |
CAS RN |
94820-65-2 | |
Record name | 4,7-Dihydroxy-3-[3-oxo-1-(~2~H_5_)phenylbutyl]-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10746669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Phenyl-D(5)-hydroxywarfarin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
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